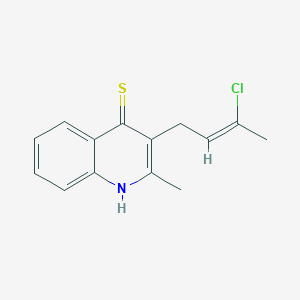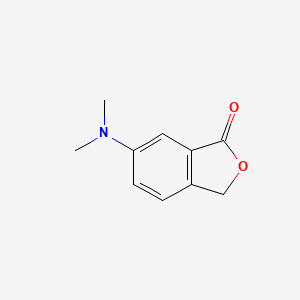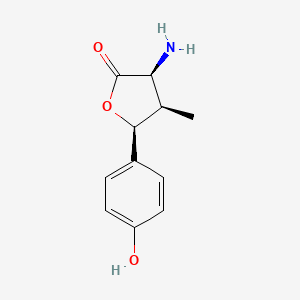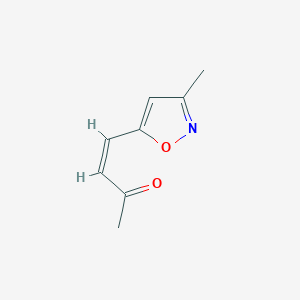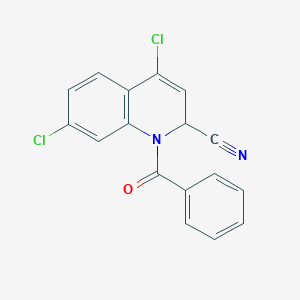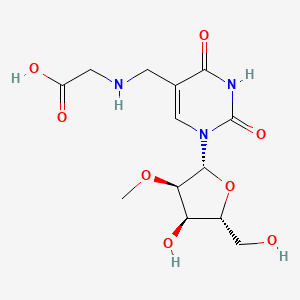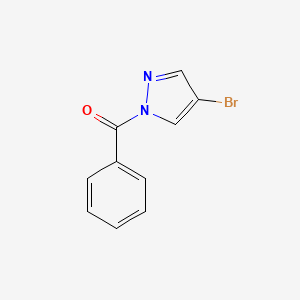
3,5-Dimethylisoxazole-4-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylisoxazole-4-sulfonic acid is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a sulfonic acid group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethylisoxazole-4-sulfonic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulphonic acid, followed by treatment with thionyl chloride at temperatures ranging from 60°C to 110°C . This method yields 3,5-dimethylisoxazole-4-sulphonyl chloride, which can be further hydrolyzed to obtain the sulfonic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The process involves careful control of reaction conditions and purification steps to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethylisoxazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoxazole ring allows for substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents and other electrophiles.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Various substituted isoxazole compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylisoxazole-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a ligand in studying protein interactions.
Medicine: Potential use in developing pharmaceuticals, particularly as inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylisoxazole-4-sulfonic acid involves its interaction with specific molecular targets. The compound acts as an acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains . This interaction affects gene transcription regulation, making it a valuable tool in epigenetic studies and cancer research.
Vergleich Mit ähnlichen Verbindungen
3-Ethylbenzo[d]isoxazole-5-yl sulfonamide: Another isoxazole derivative with similar applications in cancer research.
3,5-Dimethylisoxazole-4-boronic acid pinacol ester: Used in organic synthesis and material science.
Uniqueness: 3,5-Dimethylisoxazole-4-sulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to act as a bioisostere for acetyl-lysine makes it particularly valuable in epigenetic research and drug development.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-3-5(11(7,8)9)4(2)10-6-3/h1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNCZPNWIBTCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
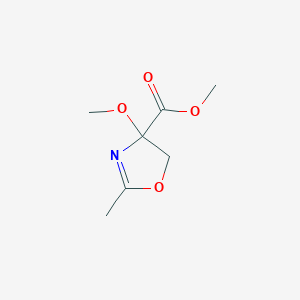
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
